

A Comparative Guide to (-)-alpha-Pinene Metabolism Across Species

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Compound of Interest

Compound Name: (-)-alpha-Pinene

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This guide provides an objective comparison of the metabolic fate of **(-)-alpha-Pinene**, a ubiquitous bicyclic monoterpene, across different species. Understanding the interspecies variations in its biotransformation is crucial for toxicology studies, drug development, and the assessment of human health risks associated with exposure to this compound. This document summarizes key quantitative data, details experimental methodologies, and illustrates the primary metabolic pathways.

Quantitative Comparison of (-)-alpha-Pinene Metabolites

The metabolism of **(-)-alpha-Pinene** exhibits significant quantitative differences across species and routes of administration. The following table summarizes the key metabolites and their reported concentrations or excretion percentages in humans and rodents.

Metabolite	Species	Matrix	Route of Administration	Key Quantitative Data
(-)- α -Pinene oxide	Human	Microsomes	In vitro	AUC: 14.0 min μ M[1]
	Rat	Microsomes	In vitro	AUC: 32.8 min μ M[1]
	Human	Hepatocytes	In vitro	AUC: 53.2 μ Mmin[1]
	Rat	Hepatocytes	In vitro	AUC: 230 μ Mmin[1]
	Rat	Blood	Inhalation	Cmax/Dose: 12.2–74.1 (ng/mL)/(mg/kg); AUC/Dose: 28.9–56.8 (hng/mL)/(mg/kg)
	Mouse	Blood	Inhalation	Cmax/Dose: 6.59–14.2 (ng/mL)/(mg/kg); AUC/Dose: 18.1–22.5 (hng/mL)/(mg/kg)
Myrtenol	Human	Urine	Oral	1.5% of 10 mg oral dose excreted in 24h; Elimination half-life: 1.5 h[2]
Human	Urine	Inhalation	Detected, but not quantified[3]	
Mouse	Urine	Inhalation	444 \pm 117 ng/mL (after 6h)	

exposure to 1 ppm)				
cis-Verbenol	Human	Urine	Oral	5.6% of 10 mg oral dose excreted in 24h; Elimination half-life: 1.6 h[2]
Human	Urine	Inhalation	Major metabolite, representing 1-4% of total uptake[3]	
Mouse	Urine	Inhalation	3,402 ± 908 ng/mL (cis- and trans- combined, after 6h exposure to 1 ppm)	
trans-Verbenol	Human	Urine	Oral	4.1% of 10 mg oral dose excreted in 24h; Elimination half-life: 1.6 h[2]
Human	Urine	Inhalation	Major metabolite, representing 1-4% of total uptake[3]	
Mouse	Urine	Inhalation	3,402 ± 908 ng/mL (cis- and trans- combined, after 6h exposure to 1 ppm)	
Myrtenic Acid	Human	Urine	Oral	6.7% of 10 mg oral dose

excreted in 24h;
Elimination half-life: 1.4 h[2]

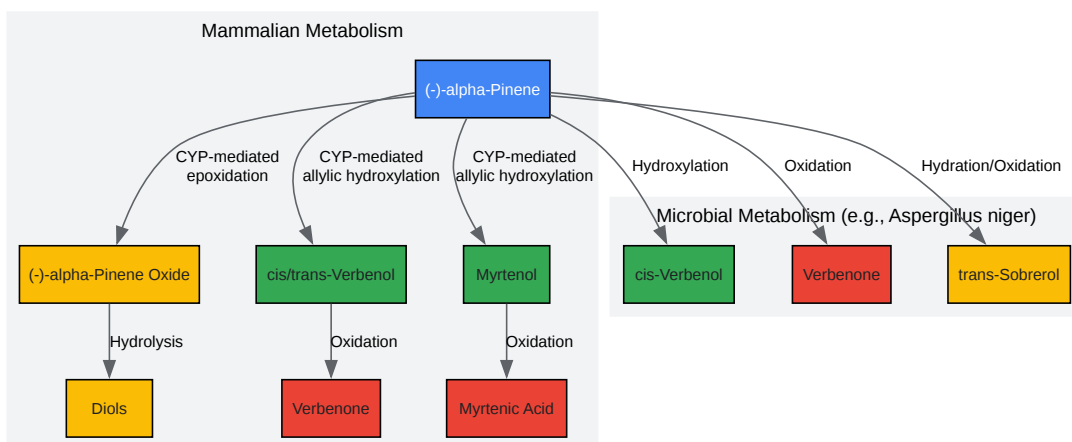
Verbenone	Aspergillus niger	Culture	In vitro	Major metabolite (quantitative data not available)[4]
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trans-Sobrerol	Aspergillus niger	Culture	In vitro	Major metabolite (quantitative data not available)[4]
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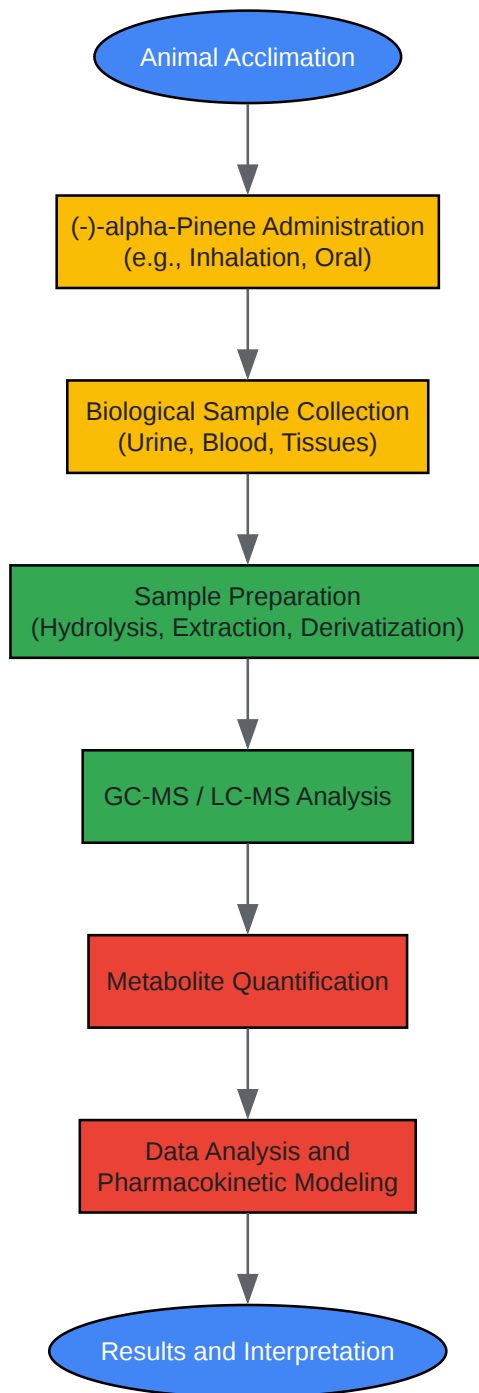
Metabolic Pathways of (-)-alpha-Pinene

The biotransformation of **(-)-alpha-Pinene** primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of a variety of hydroxylated and further oxidized metabolites. The major pathways are depicted below. In mammals, the initial epoxidation to **(-)-alpha-pinene** oxide is a key step, followed by hydrolysis or rearrangement to various diols and alcohols. Allylic oxidation also leads directly to the formation of verbenol and myrtenol, which can be further oxidized to verbenone and myrtenic acid, respectively. In microorganisms like *Aspergillus niger*, the pathways also involve hydroxylations and oxidations, yielding products such as verbenone and sobrerol.

General Metabolic Pathways of (-)-alpha-Pinene



In Vivo Animal Study Workflow for (-)-alpha-Pinene Metabolism

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